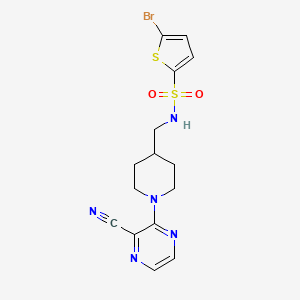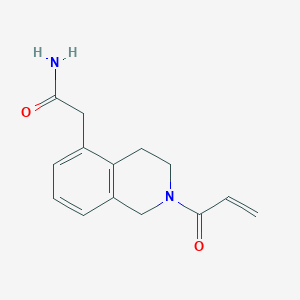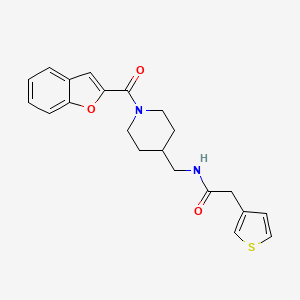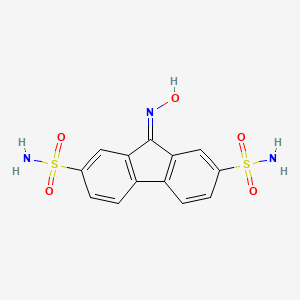
5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C15H16BrN5O2S2 . It’s a complex molecule that may have potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C15H16BrN5O2S2 . It contains a thiophene ring, a sulfonamide group, a piperidine ring, and a pyrazine ring, among other functional groups .
科学的研究の応用
CCR4 Receptor Antagonist Development
5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is involved in the development of potent CCR4 receptor antagonists. N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide, a structurally related compound, was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. This discovery led to the development of two candidate drugs, AZD-2098 and AZD-1678, demonstrating the potential of such compounds in therapeutic drug development (Kindon et al., 2017).
Multifunctional Agent Design for CNS Disorders
Compounds structurally similar to this compound are being explored for their potential as multifunctional agents in treating complex diseases, particularly CNS disorders. The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown promise in designing selective 5-HT7 receptor ligands, leading to compounds with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Antibacterial and Antifungal Applications
Sulfonamide-derived compounds, including those similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. Studies have shown that these compounds exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLZCOTOZOSAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)
![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)



![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)